8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol
Description
Properties
CAS No. |
1538906-03-4 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
Aldehyde selection : Propionaldehyde or ethyl-substituted aldehydes introduce the ethyl group at position 8.
-
2-Alkenyl aniline : Substituents on the aniline ring direct cyclization to position 3.
-
Ethyl cyanoacetate : Participates in Knoevenagel condensation, forming a nitrile intermediate that undergoes aza-Michael–Michael addition.
-
Base : DBU (1,8-diazabicycloundec-7-ene) in dichloromethane (DCM) at room temperature drives the reaction to completion.
Mechanistic Pathway
-
Knoevenagel condensation : Ethyl cyanoacetate reacts with the aldehyde to form an α,β-unsaturated nitrile.
-
Aza-Michael addition : The amine group of 2-alkenyl aniline attacks the nitrile’s β-position.
-
Michael cyclization : Intramolecular attack forms the tetrahydroquinoline core, with the ethyl and hydroxyl groups introduced via the aldehyde and solvent-mediated oxidation, respectively.
Table 1 : Representative Yields for Ethyl-Substituted Tetrahydroquinolines via Cascade Reactions
| Aldehyde | Aniline Substituent | Yield (%) | Regioselectivity (8-ethyl:other) |
|---|---|---|---|
| Propionaldehyde | 3-Hydroxy | 83 | >95:5 |
| Butyraldehyde | 3-Methoxy | 79 | 89:11 |
| Isobutyraldehyde | 3-Amino | 72 | 82:18 |
This method achieves moderate to high yields (72–83%) with excellent regiocontrol when DBU is employed. However, the hydroxyl group at position 3 often requires post-synthetic oxidation or protection-deprotection sequences.
Borrowing Hydrogen Methodology with Manganese Catalysis
A manganese(I) PN3 pincer catalyst enables the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. For 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol:
Reaction Optimization
-
Catalyst : [Mn(PN3)(CO)2]BF4 (1 mol%) facilitates dehydrogenation, condensation, and transfer hydrogenation.
-
Alcohol substrate : 2-Pentanol or ethyl-substituted secondary alcohols donate hydrogen equivalents.
-
Base : KH/KOH combination in DME at 120°C ensures selective tetrahydroquinoline formation over quinoline derivatives.
Key Advantages
-
Atom economy : Water is the sole byproduct.
-
Regioselectivity : The ethyl group is introduced at position 8 via the alcohol’s alkyl chain, while the hydroxyl group originates from the 2-aminobenzyl alcohol precursor.
Table 2 : Substrate Scope for Ethyl-Substituted Tetrahydroquinolines via Borrowing Hydrogen
| 2-Aminobenzyl Alcohol Derivative | Secondary Alcohol | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Hydroxy-2-aminobenzyl alcohol | 2-Pentanol | 78 | 98 |
| 3-Methoxy-2-aminobenzyl alcohol | 3-Heptanol | 65 | 95 |
| 3-Amino-2-aminobenzyl alcohol | 2-Octanol | 71 | 97 |
This method avoids stoichiometric reducing agents and achieves yields up to 78%.
Reductive Pathways from Quinoline Precursors
Catalytic Hydrogenation of 8-Ethylquinolin-3-ol
Challenges and Solutions
-
Over-reduction : Prolonged hydrogenation may reduce the hydroxyl group. Using milder conditions (PtO2, 10 bar H2) preserves functionality.
-
Stereochemistry : Racemization at position 3 is minimized by low-temperature hydrogenation (0–5°C).
Comparative Analysis of Synthetic Routes
Table 3 : Efficiency Metrics Across Methods
The borrowing hydrogen method excels in atom efficiency and selectivity, while reductive pathways offer higher yields at the cost of additional synthetic steps .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: The ethyl group and hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituent type, position, and stereochemistry. A comparative overview is provided below:
Notes:
- Isoquinoline vs. Quinoline: The isoquinoline derivatives (e.g., 1,2,3,4-tetrahydroisoquinolin-8-ol) exhibit distinct reactivity due to differing nitrogen positions .
- Substituent Effects : Ethyl and methyl groups at C8 influence steric bulk and lipophilicity, while halogens (e.g., Cl) enhance electrophilicity for cross-coupling reactions .
Physicochemical Properties
Comparative data for select compounds:
Key Observations :
- The ethyl substituent in 8-ethyl-THQ-3-ol increases molecular weight and lipophilicity compared to the methyl analogue.
- Isoquinoline derivatives exhibit lower logP values, suggesting higher hydrophilicity due to altered ring topology .
Q & A
Q. What are the common synthetic routes for 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol?
- Methodological Answer : The synthesis typically involves multi-step procedures starting from substituted quinoline precursors. Key steps include:
- Cyclization : Formation of the tetrahydroquinoline core via reduction of quinoline derivatives using LiAlH₄ in THF, followed by acid-mediated cyclization .
- Functionalization : Introduction of the ethyl group at position 8 through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. The hydroxyl group at position 3 is often introduced via hydroxylation of a ketone intermediate using NaBH₄ or catalytic hydrogenation .
- Purification : Final purification via column chromatography or recrystallization ensures >95% purity, confirmed by HPLC .
Q. How is the structure of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR spectra verify substituent positions. For example, the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) and hydroxyl proton (δ ~5.0 ppm, broad) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₅NO) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions, particularly for chiral derivatives .
Q. What are the primary biological targets of this compound?
- Methodological Answer : Studies suggest interactions with:
- Enzymes : Inhibition of nitric oxide synthase (nNOS) and acetylcholinesterase (AChE), validated via enzyme activity assays (IC₅₀ values reported in µM range) .
- Receptors : Modulates G-protein-coupled receptors (GPCRs) involved in inflammation, assessed via radioligand binding assays .
- Antimicrobial Activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) testing .
Advanced Research Questions
Q. How does the ethyl substituent at position 8 influence pharmacokinetic properties?
- Methodological Answer : The ethyl group enhances lipophilicity (logP ~2.1), improving blood-brain barrier permeability compared to non-alkylated analogs. This is quantified via:
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer : Discrepancies arise from substituent positioning and stereochemistry. Systematic approaches include:
- Comparative SAR Studies : Analogs with fluorine at position 7/8 (e.g., 7,8-difluoro derivatives) show reduced antimicrobial activity but enhanced enzyme inhibition, highlighting substituent electronic effects .
- Chiral HPLC : Separates enantiomers to evaluate stereospecific activity. For example, (R)-enantiomers exhibit 10-fold higher AChE inhibition than (S)-forms .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to explain activity variations .
Q. What advanced methods enable enantioselective synthesis of this compound?
- Methodological Answer : Chiral synthesis employs:
- Asymmetric Catalysis : Use of Evans’ oxazaborolidine catalysts for hydroxylation steps (ee >90%) .
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures (e.g., Candida antarctica lipase B) .
- Chiral Auxiliaries : Temporary induction of chirality via (S)-proline derivatives, followed by auxiliary removal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
